molecular formula C15H14O4S B8318160 4-Methanesulfonyl-biphenyl-2-carboxylic acid methyl ester

4-Methanesulfonyl-biphenyl-2-carboxylic acid methyl ester

Cat. No. B8318160
M. Wt: 290.3 g/mol
InChI Key: SOILRQAKZNRZRA-UHFFFAOYSA-N
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Patent
US07557114B2

Procedure details

To 3.44 mmol 4-Methanesulfonyl-biphenyl-2-carboxylic acid methyl ester in 5 ml THF was added 37.9 mmol 5 M aq. NaOH solution and the mixture was heated at 60° C. for 16 h. The mixture was then cooled to RT, acidified to pH 1 with conc. hydrochloric acid, and extracted 3 times with ethyl acetate. The combined organic phases were dried with Na2SO4. Evaporation in vacuo afforded the title compound (95%) as an off-white crystalline solid. MS (m/e): 275.1 (M−H, 100%)
Quantity
3.44 mmol
Type
reactant
Reaction Step One
Name
Quantity
37.9 mmol
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
95%

Identifiers

REACTION_CXSMILES
C[O:2][C:3]([C:5]1[C:6]([C:15]2[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=2)=[CH:7][CH:8]=[C:9]([S:11]([CH3:14])(=[O:13])=[O:12])[CH:10]=1)=[O:4].[OH-].[Na+].Cl>C1COCC1>[CH3:14][S:11]([C:9]1[CH:10]=[C:5]([C:3]([OH:4])=[O:2])[C:6]([C:15]2[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=2)=[CH:7][CH:8]=1)(=[O:12])=[O:13] |f:1.2|

Inputs

Step One
Name
Quantity
3.44 mmol
Type
reactant
Smiles
COC(=O)C=1C(=CC=C(C1)S(=O)(=O)C)C1=CC=CC=C1
Name
Quantity
37.9 mmol
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
5 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was then cooled to RT
EXTRACTION
Type
EXTRACTION
Details
extracted 3 times with ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic phases were dried with Na2SO4
CUSTOM
Type
CUSTOM
Details
Evaporation in vacuo

Outcomes

Product
Name
Type
product
Smiles
CS(=O)(=O)C=1C=C(C(=CC1)C1=CC=CC=C1)C(=O)O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 95%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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